4-Bromo-4'-fluorochalcone
Overview
Description
4-Bromo-4’-fluorochalcone: is an organic compound belonging to the chalcone family, characterized by the presence of a bromo group at the 4-position and a fluoro group at the 4’-position of the chalcone structure Chalcones are a type of flavonoid with a three-carbon α,β-unsaturated carbonyl system that links two aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The most common method for synthesizing chalcones, including 4-Bromo-4’-fluorochalcone, is the Claisen-Schmidt condensation. This reaction involves the condensation of an aryl methyl ketone with an aryl aldehyde in the presence of an alcoholic alkali. For 4-Bromo-4’-fluorochalcone, the reaction typically involves the following steps:
- Dissolve equimolar quantities of 4-bromoacetophenone and 4-fluorobenzaldehyde in ethanol.
- Add a catalytic amount of sodium hydroxide to the solution.
- Stir the mixture at room temperature for 1-3 hours.
- The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods: While specific industrial production methods for 4-Bromo-4’-fluorochalcone are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-4’-fluorochalcone can undergo various chemical reactions, including:
Oxidation: This reaction can convert the chalcone into corresponding epoxides or dihydrochalcones.
Reduction: Reduction reactions can yield dihydrochalcones or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the bromo or fluoro groups.
Major Products Formed:
Epoxides and dihydrochalcones: from oxidation.
Reduced chalcones: from reduction.
Substituted chalcones: from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and heterocycles.
Mechanism of Action
The mechanism of action of 4-Bromo-4’-fluorochalcone involves its interaction with various molecular targets and pathways:
Molecular Targets: Chalcones can interact with enzymes and proteins involved in oxidative stress and inflammation.
Pathways Involved: They can modulate pathways such as the NF-κB pathway, which is involved in inflammation and immune response.
Comparison with Similar Compounds
- 4-Methoxychalcone
- 4-Bromo-4’-methoxychalcone
- 4-Fluorochalcone
Comparison:
- 4-Bromo-4’-fluorochalcone is unique due to the presence of both bromo and fluoro groups, which can influence its reactivity and biological activity.
- 4-Methoxychalcone and 4-Bromo-4’-methoxychalcone have shown anti-senescence effects, similar to 4-Bromo-4’-fluorochalcone .
- 4-Fluorochalcone lacks the bromo group, which may result in different reactivity and biological properties.
Properties
IUPAC Name |
(E)-3-(4-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrFO/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(17)9-5-12/h1-10H/b10-3+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPZWXLSPXMLJB-XCVCLJGOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrFO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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